
(2-oxo-2-thiophen-2-ylethyl) 4-acetyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-oxo-2-thiophen-2-ylethyl) 4-acetyl-1H-pyrrole-2-carboxylate, also known as TAT2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. TAT2 is a heterocyclic compound that contains a pyrrole ring and a thiophene ring, which are both important structural motifs in medicinal chemistry.
作用機序
The mechanism of action of (2-oxo-2-thiophen-2-ylethyl) 4-acetyl-1H-pyrrole-2-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, as well as the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell migration and invasion, and the modulation of gene expression. This compound has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects in Alzheimer's disease.
実験室実験の利点と制限
One advantage of using (2-oxo-2-thiophen-2-ylethyl) 4-acetyl-1H-pyrrole-2-carboxylate in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one limitation of this compound is its low solubility in aqueous solutions, which may limit its use in certain types of experiments.
将来の方向性
There are several directions for future research on (2-oxo-2-thiophen-2-ylethyl) 4-acetyl-1H-pyrrole-2-carboxylate, including the development of more efficient synthesis methods, the optimization of its antitumor activity, and the elucidation of its mechanism of action. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in Alzheimer's disease and other neurodegenerative disorders.
合成法
The synthesis of (2-oxo-2-thiophen-2-ylethyl) 4-acetyl-1H-pyrrole-2-carboxylate involves a multistep process that starts with the reaction of 2-acetylthiophene with ethyl 2-bromo-2-oxoacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of ethyl (2-acetylthiophen-2-yl)acetate, which is then subjected to a condensation reaction with 4-acetyl-1H-pyrrole-2-carbaldehyde in the presence of a catalyst such as piperidine. The resulting product is this compound, which can be purified by column chromatography.
科学的研究の応用
(2-oxo-2-thiophen-2-ylethyl) 4-acetyl-1H-pyrrole-2-carboxylate has been studied for its potential applications in several areas of research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
特性
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 4-acetyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-8(15)9-5-10(14-6-9)13(17)18-7-11(16)12-3-2-4-19-12/h2-6,14H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBZNLVPWHJQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)OCC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


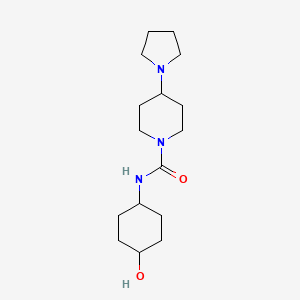
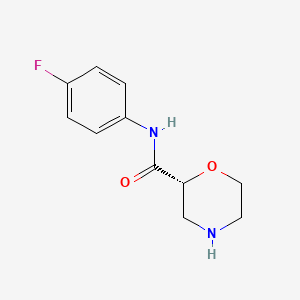
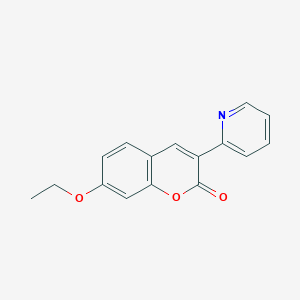
![(4-Chloro-2-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645720.png)
![(4-Methoxy-3-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7645723.png)
![1-[4-(4-Ethoxyphenoxy)phenyl]-3-(3-imidazol-1-ylpropyl)urea](/img/structure/B7645734.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methylbutanamide](/img/structure/B7645741.png)
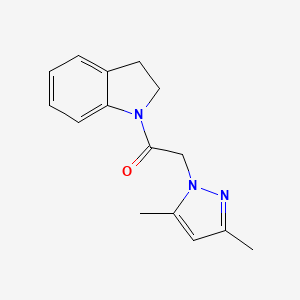
![methyl (2R)-2-[(3-methylthiophen-2-yl)methylamino]propanoate](/img/structure/B7645758.png)
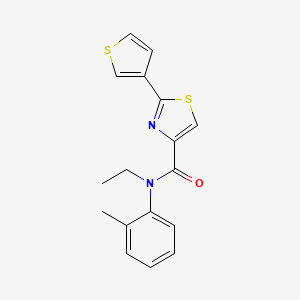
![(3R)-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]-3-(trifluoromethyl)piperidine-1-carboxamide](/img/structure/B7645770.png)
![4-[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7645787.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B7645796.png)